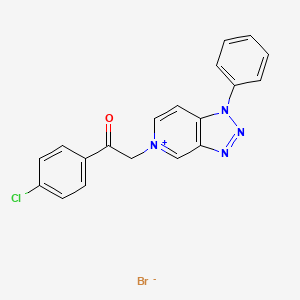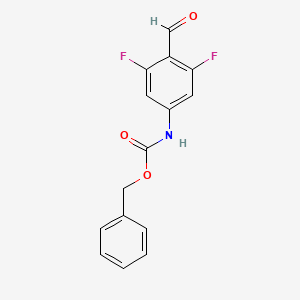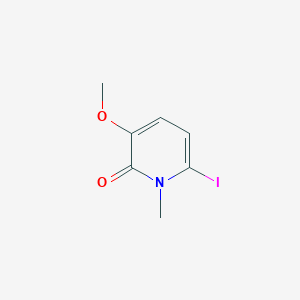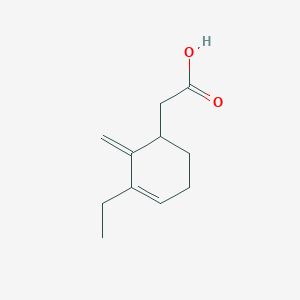
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride typically involves the chlorination of 5-methylpyrimidine followed by amination. One common method involves the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 2 and 4 positions, forming 2,4-dichloro-5-methylpyrimidine . This intermediate is then reacted with ethanamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of the target compound.
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.
2,4-Dichloro-5-trifluoromethylpyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
2-(4,6-Dichloro-5-methylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C7H10Cl3N3 |
|---|---|
分子量 |
242.5 g/mol |
IUPAC名 |
2-(4,6-dichloro-5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9Cl2N3.ClH/c1-4-6(8)11-5(2-3-10)12-7(4)9;/h2-3,10H2,1H3;1H |
InChIキー |
KEEFSZNGHXTNIH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1Cl)CCN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)


![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)



![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)

